

Characterization of 4,5-Di(hydroxymethyl)thiazole: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4,5-Di(hydroxymethyl)thiazole*

Cat. No.: *B1512696*

[Get Quote](#)

This technical guide provides an in-depth exploration of the spectroscopic data essential for the characterization of **4,5-Di(hydroxymethyl)thiazole**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectral data with foundational principles of spectroscopic analysis. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages data from structurally analogous compounds and established spectroscopic theory to provide a robust framework for its identification and characterization.

Introduction

4,5-Di(hydroxymethyl)thiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of its hydroxymethyl groups and the inherent biological activity often associated with the thiazole scaffold. Unambiguous structural confirmation is a critical first step in any research endeavor. This guide details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive analytical workflow for this molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **4,5-Di(hydroxymethyl)thiazole**. These predictions are based on the analysis of structurally related

compounds and the fundamental principles of each spectroscopic technique.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. For **4,5-Di(hydroxymethyl)thiazole**, the spectrum is expected to be relatively simple, with key signals arising from the thiazole ring proton, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

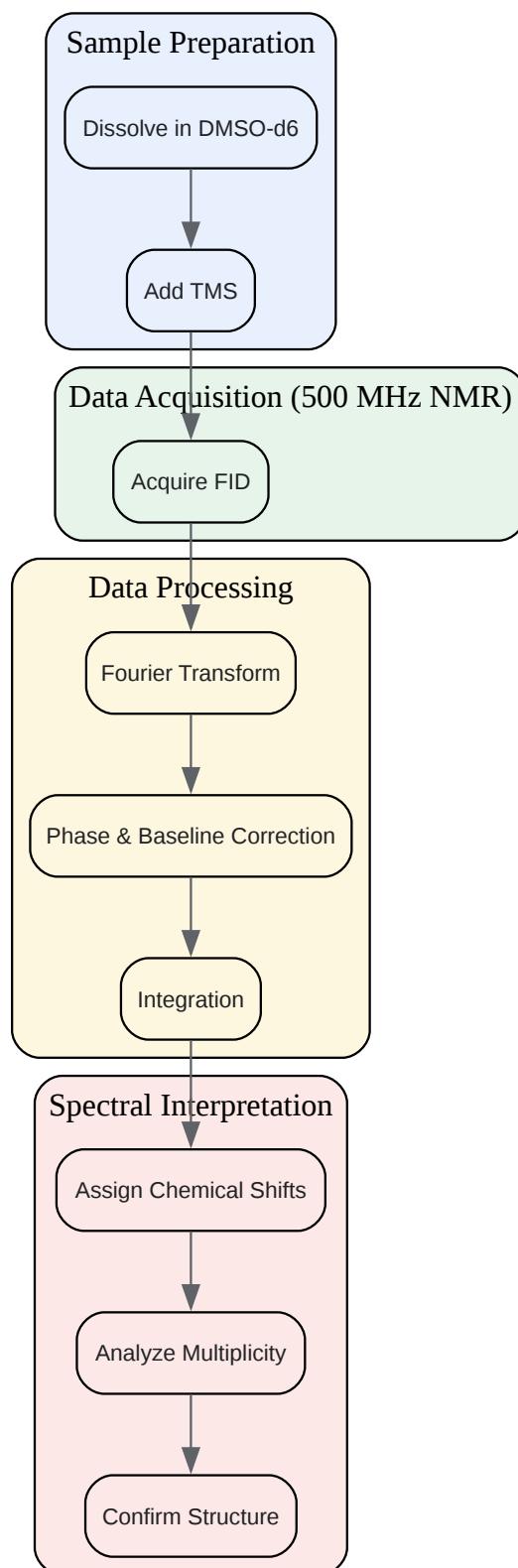
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale and Comparative Insights
~8.90	Singlet	1H	H2 (Thiazole ring)	<p>The proton at the C2 position of the thiazole ring is expected to be the most downfield signal due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. In unsubstituted thiazole, the H2 proton appears around 8.89 ppm in CDCl_3[1]. The hydroxymethyl substituents at C4 and C5 are not expected to significantly alter this chemical shift.</p>
~5.40	Triplet	2H	-OH	<p>The hydroxyl protons are expected to appear as a triplet due to coupling with the adjacent methylene protons. Their</p>

chemical shift can be variable and is sensitive to concentration, temperature, and solvent. In DMSO-d₆, a common solvent for polar compounds, hydrogen bonding with the solvent typically results in a distinct signal in this region.

~4.70	Doublet	2H	-CH ₂ - (at C4)	The methylene protons of the hydroxymethyl group at the C4 position are coupled to the hydroxyl proton, resulting in a doublet. The chemical shift is influenced by the adjacent thiazole ring and the electronegative oxygen atom.
-------	---------	----	----------------------------	---

~4.60	Doublet	2H	-CH ₂ - (at C5)	Similar to the C4-hydroxymethyl group, the methylene protons at the C5 position will
-------	---------	----	----------------------------	--

appear as a doublet due to coupling with the hydroxyl proton. The electronic environment is slightly different from the C4 position, which may lead to a small difference in their chemical shifts, though they may also overlap.



Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4,5-Di(hydroxymethyl)thiazole** in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve polar compounds and to slow down the exchange of hydroxyl protons, allowing for the observation of their coupling to adjacent methylene protons.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-12 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

Logical Workflow for ^1H NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR characterization.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Rationale and Comparative Insights
~155.0	C4 (Thiazole ring)	The C4 carbon, being adjacent to the sulfur atom and substituted with a hydroxymethyl group, is expected to be significantly downfield. In 4-methyl-5-(2-hydroxyethyl)thiazole, the C4 carbon appears around 148.86 ppm[2]. The presence of a hydroxymethyl group instead of a methyl group at C4 is expected to have a minor effect on the chemical shift.
~150.0	C2 (Thiazole ring)	The C2 carbon, situated between the nitrogen and sulfur atoms, is highly deshielded and is predicted to have a chemical shift in this region.
~125.0	C5 (Thiazole ring)	The C5 carbon is generally more shielded than C2 and C4 in thiazole systems. For comparison, in 4-methyl-5-(2-hydroxyethyl)thiazole, the C5 carbon resonates at approximately 128.51 ppm[2].
~55.0	-CH ₂ - (at C4)	The carbon of the hydroxymethyl group at C4 is expected in this region, typical for sp ³ -hybridized carbons attached to an aromatic ring and an oxygen atom.

~54.0 -CH₂- (at C5)

The carbon of the hydroxymethyl group at C5 will have a similar chemical shift to the one at C4, with a potential for a slight difference due to the different electronic environment of C4 and C5 in the thiazole ring.

Experimental Protocol: ¹³C NMR Spectroscopy

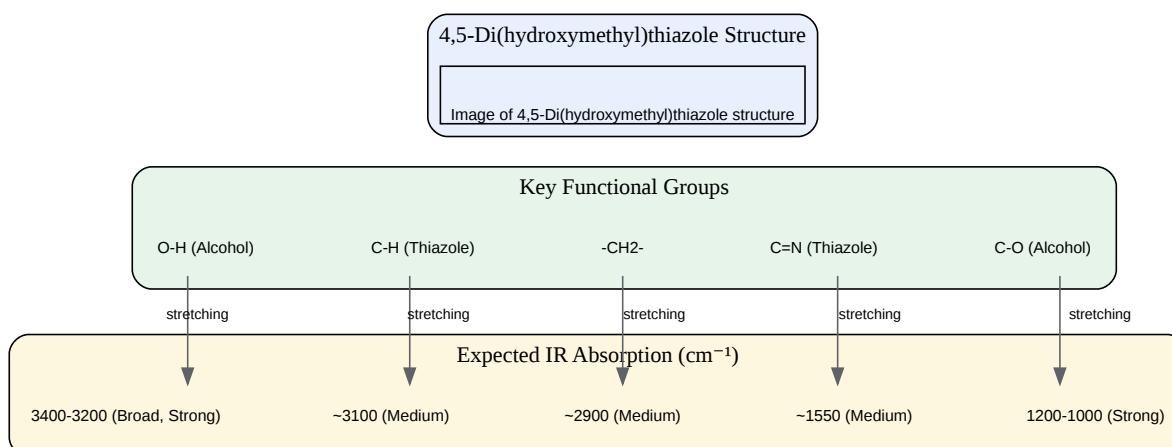
- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Spectral Width: 0-220 ppm.
- Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **4,5-Di(hydroxymethyl)thiazole**, the key functional groups are the O-H of the alcohol, the C-O of the alcohol, and the C=N and C=C bonds within the thiazole ring.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale and Comparative Insights
3400-3200	Strong, Broad	O-H stretch (Hydrogen-bonded)	<p>The hydroxyl groups will engage in intermolecular hydrogen bonding, giving rise to a characteristic broad and strong absorption band in this region.</p> <p>This is a hallmark of alcohols in the solid or neat liquid state[3]. For instance, the O-H stretch in 4-methyl-5-thiazoleethanol is observed at 3402.17 cm⁻¹ as a broad band[4].</p>
~3100	Medium	C-H stretch (Thiazole ring)	Aromatic C-H stretching vibrations typically occur above 3000 cm ⁻¹ .
~2900	Medium	C-H stretch (Aliphatic)	The methylene (-CH ₂ -) groups will show C-H stretching vibrations in this region.
~1550	Medium	C=N stretch (Thiazole ring)	The carbon-nitrogen double bond in the thiazole ring is expected to absorb in this region. In 4-methyl-5-


			thiazoleethanol, a C-C skeletal vibration of the thiazole ring is observed at 1541.12 cm^{-1} [4].
~1450	Medium	C=C stretch (Thiazole ring)	The carbon-carbon double bond within the thiazole ring will also contribute to absorptions in the aromatic region.
1200-1000	Strong	C-O stretch (Primary alcohol)	The C-O stretching vibration of primary alcohols typically appears as a strong band in this region[3].

Experimental Protocol: IR Spectroscopy (ATR-FTIR)

- Sample Preparation: As **4,5-Di(hydroxymethyl)thiazole** is expected to be a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a convenient method that requires minimal sample preparation.
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Relationship between Molecular Structure and IR Absorptions

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups in **4,5-Di(hydroxymethyl)thiazole** with their expected IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For **4,5-Di(hydroxymethyl)thiazole**, Electron Ionization (EI) is a suitable technique that will likely produce a distinct molecular ion peak and a characteristic fragmentation pattern.

Predicted Mass Spectrometry Data (EI)

m/z	Assignment	Rationale and Comparative Insights
145	$[M]^+$	The molecular ion peak, corresponding to the molecular weight of 4,5-Di(hydroxymethyl)thiazole ($C_5H_7NO_2S$). Thiazoles generally exhibit abundant molecular ions ^[5] .
114	$[M - CH_2OH]^+$	Loss of a hydroxymethyl radical is a likely fragmentation pathway, initiated by cleavage of the C-C bond between the thiazole ring and one of the hydroxymethyl groups.
85	$[M - 2(CH_2O)]^+$	Subsequent loss of a second formaldehyde molecule from the other hydroxymethyl group.
84	$[M - CH_2OH - HCHO]^+$	Loss of a hydroxymethyl radical followed by the loss of formaldehyde.
58	$[C_2H_2NS]^+$	Cleavage of the thiazole ring can lead to various smaller fragments. This fragment corresponds to the thioformamide radical cation.

Experimental Protocol: Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a dilute solution of **4,5-Di(hydroxymethyl)thiazole** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
- Ionization Method: Utilize Electron Ionization (EI).
- Instrument Parameters:
 - Electron Energy: 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
 - Mass Range: Scan from m/z 30 to 250.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **4,5-Di(hydroxymethyl)thiazole**. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of **4,5-Di(hydroxymethyl)thiazole** and related derivatives.

References

- PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole.
- SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. [Link]
- MDPI. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. [Link]

- Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [\[Link\]](#)
- Semantic Scholar. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [\[Link\]](#)
- ResearchGate.
- Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [\[Link\]](#)
- Semantic Scholar. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [\[Link\]](#)
- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [\[Link\]](#)
- NC State University Libraries. 17.
- ResearchGate. Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. [\[Link\]](#)
- OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. [\[Link\]](#)
- PMC. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [\[Link\]](#)
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- University of California, Los Angeles. IR: alcohols. [\[Link\]](#)
- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [\[Link\]](#)
- ResearchGate.
- ResearchGate. Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. [\[Link\]](#)
- ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Characterization of 4,5-Di(hydroxymethyl)thiazole: A Comprehensive Spectroscopic Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1512696#spectroscopic-data-for-4-5-di-hydroxymethyl-thiazole-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com